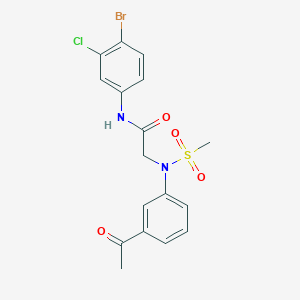![molecular formula C24H19NO3 B4171763 12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4171763.png)
12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Übersicht
Beschreibung
12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, also known as MMDA, is a psychoactive drug that belongs to the family of phenethylamines. MMDA was first synthesized in the 1960s and has been studied for its potential therapeutic uses.
Wirkmechanismus
12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one acts as a serotonin and dopamine releasing agent, meaning it increases the levels of these neurotransmitters in the brain. 12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one also acts as a 5-HT2A receptor agonist, which can contribute to its psychedelic effects.
Biochemical and Physiological Effects
12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to produce psychedelic effects similar to those of other phenethylamines, such as MDMA and mescaline. These effects can include altered perception, mood, and thought, as well as increased empathy and sociability. 12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has also been shown to increase heart rate and blood pressure, which can be potentially dangerous for individuals with cardiovascular issues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in lab experiments is its ability to produce psychedelic effects similar to those of other phenethylamines, which can be useful for studying the effects of these types of drugs on the brain and behavior. However, 12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one can also be difficult to obtain and may have potential safety concerns, which could limit its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and PTSD. Further research could also explore the potential use of 12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in psychotherapy, as well as its effects on brain function and behavior. Additionally, more research is needed to fully understand the safety profile of 12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one and its potential risks and benefits.
Wissenschaftliche Forschungsanwendungen
12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been studied for its potential therapeutic uses in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). 12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been shown to increase serotonin and dopamine levels in the brain, which can improve mood and reduce anxiety. 12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has also been studied for its potential use in psychotherapy, as it has been shown to enhance empathy and communication skills.
Eigenschaften
IUPAC Name |
12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c26-19-7-3-6-17-24(19)22(15-9-11-20-21(12-15)28-13-27-20)23-16-5-2-1-4-14(16)8-10-18(23)25-17/h1-2,4-5,8-12,22,25H,3,6-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSOGXONCJQGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-4-piperidinyl}-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4171705.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide](/img/structure/B4171706.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4171725.png)
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-3-phenylpropanamide](/img/structure/B4171728.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4171729.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate](/img/structure/B4171736.png)
![2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide](/img/structure/B4171744.png)
![N-benzyl-4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4171752.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4171759.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4171764.png)
![2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-iodophenyl)acetamide](/img/structure/B4171770.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4171773.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4171776.png)